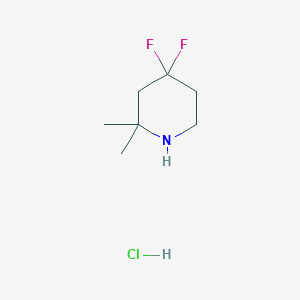

4,4-Difluoro-2,2-dimethylpiperidine hcl

Description

Properties

Molecular Formula |

C7H14ClF2N |

|---|---|

Molecular Weight |

185.64 g/mol |

IUPAC Name |

4,4-difluoro-2,2-dimethylpiperidine;hydrochloride |

InChI |

InChI=1S/C7H13F2N.ClH/c1-6(2)5-7(8,9)3-4-10-6;/h10H,3-5H2,1-2H3;1H |

InChI Key |

AMJQCTUCGVLXKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCN1)(F)F)C.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride typically involves multi-step reactions starting from suitable piperidine or pyridine precursors, incorporating fluorination and functional group transformations to achieve the difluoro substitution at the 4-position and dimethyl substitution at the 2-position of the piperidine ring.

Reported Synthetic Route from Tert-Butyl Precursors

A notable method described in recent literature involves the synthesis of the intermediate 4,4-difluoro-2,2-dimethylpiperidine hydrochloride starting from tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate. This approach includes:

- Deprotection of the tert-butyl carbamate protecting group under acidic conditions to yield the free amine.

- Subsequent formation of the hydrochloride salt by treatment with hydrogen chloride.

This method was employed in the context of developing potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for malaria parasite survival, demonstrating the compound’s utility as a key intermediate in drug discovery programs.

Detailed Synthetic Procedure and Reaction Conditions

Stepwise Synthesis Summary

| Step | Reaction Description | Reagents/Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Starting from tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate | Acidic deprotection (e.g., trifluoroacetic acid or HCl in organic solvent) | Quantitative deprotection |

| 2 | Formation of hydrochloride salt | Treatment with HCl gas or HCl solution | Isolated as stable hydrochloride salt |

Mechanistic Insights

- The tert-butyl carbamate protecting group is cleaved under acidic conditions, releasing the free amine.

- The fluorine atoms at the 4-position are retained during deprotection due to the stability of C-F bonds.

- The dimethyl substitution at the 2-position provides steric hindrance that influences the compound's reactivity and stability.

- Formation of the hydrochloride salt improves the compound’s crystallinity and facilitates purification and handling.

Comparative Analysis of Preparation Methods

Related Synthetic Strategies in Fluorinated Piperidine Derivatives

Although direct literature on 4,4-difluoro-2,2-dimethylpiperidine hydrochloride is limited, related fluorinated piperidine compounds have been synthesized via:

- Reduction of fluorinated pyridinium salts to tetrahydropyridines followed by hydrogenation to piperidines.

- Use of sodium borohydride for selective reduction steps at low temperatures to control stereochemistry and yield.

- Formation of piperidinium salts followed by base treatment to yield the free piperidine.

These methods provide insights into possible approaches for the target compound, emphasizing control of reaction conditions and purification steps to achieve high yields and purity.

Research Findings and Practical Considerations

- The use of tert-butyl protected intermediates simplifies handling and prevents side reactions during fluorination and ring modifications.

- Acidic deprotection conditions must be optimized to prevent defluorination or ring opening.

- Formation of hydrochloride salt enhances compound stability, facilitating storage and subsequent use in pharmaceutical synthesis.

- Scalable and economical synthesis routes avoid harsh fluorinating agents and sealed vessel reactions, improving safety and cost-effectiveness.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Protecting group | tert-butyl carbamate | Stable during fluorination |

| Deprotection agent | Trifluoroacetic acid or HCl | Efficient cleavage without defluorination |

| Temperature | Ambient to mild heating | Avoids decomposition |

| Purification | Crystallization of hydrochloride salt | High purity and yield |

| Yield | Quantitative to high (>90%) | Dependent on precursor quality |

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Scientific Research Applications

4,4-Difluoro-2,2-dimethylpiperidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 144230-52-4 (listed in ).

- Molecular Formula : C₅H₁₀ClF₂N.

- Molecular Weight : ~165.6 g/mol (calculated from formula).

- Structure : A six-membered piperidine ring substituted with two fluorine atoms at the 4-position and two methyl groups at the 2-position, with a hydrochloride salt.

Key Features :

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS No.: 65214-86-0 .

- Formula: C₁₈H₂₁NO·HCl.

- Molecular Weight : 303.83 g/mol.

- Key Differences :

- Substituents : A bulky diphenylmethoxy group replaces the fluorine and methyl groups.

- Properties : Higher lipophilicity due to aromatic rings, likely reducing aqueous solubility compared to the target compound.

- Applications : Often used in neurological research due to its structural similarity to neurotransmitter modulators.

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

- CAS No.: 106266-04-0 .

- Formula: C₁₂H₁₂ClF₂NO.

- Molecular Weight : 275.68 g/mol.

- Properties: Enhanced electron-withdrawing effects from the benzoyl group may alter reactivity in nucleophilic substitutions.

4-Piperidinylpiperidine Dihydrochloride

- CAS No.: 172281-92-4 .

- Formula : C₁₀H₂₂Cl₂N₂.

- Molecular Weight : 245.2 g/mol.

- Key Differences: Structure: A bipiperidine system with two fused rings.

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride

- CAS No.: 1408076-44-7 .

- Formula: C₇H₁₂ClF₂NO₂.

- Molecular Weight : 215.63 g/mol.

- Key Differences :

- Ring Size : A five-membered pyrrolidine vs. six-membered piperidine.

- Functional Groups : Carboxylic acid group introduces acidity (pKa ~2–3), enabling salt formation in physiological conditions.

Data Table: Structural and Functional Comparisons

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4,4-Difluoro-2,2-dimethylpiperidine HCl | 144230-52-4 | C₅H₁₀ClF₂N | ~165.6 | 4-F, 2-Me₂ | High electronegativity, moderate lipophilicity |

| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Low solubility, high steric bulk |

| 4-(2,4-Difluorobenzoyl)piperidine HCl | 106266-04-0 | C₁₂H₁₂ClF₂NO | 275.68 | 2,4-Difluorobenzoyl | Aromatic π-π interactions |

| 4-Piperidinylpiperidine diHCl | 172281-92-4 | C₁₀H₂₂Cl₂N₂ | 245.2 | Bipiperidine | Dual amine sites, high basicity |

| (S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid HCl | 1408076-44-7 | C₇H₁₂ClF₂NO₂ | 215.63 | Carboxylic acid, pyrrolidine | Acidic, chiral center |

Q & A

Q. Methodological Guidance :

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Incorporate sodium hydroxide as a base to facilitate deprotonation during intermediate steps .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (>95% threshold) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agents) and reaction times (12–24 hours) to maximize conversion. For fluorinated piperidines, difluoro substitution often requires inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. Methodological Guidance :

- pH-Dependent Stability : Conduct kinetic studies using buffered solutions (pH 2–12) and monitor degradation via UV-Vis or NMR. Fluorinated piperidines are prone to hydrolytic cleavage in acidic conditions, necessitating pH 7–9 for stability .

- Control Experiments : Compare reactivity with non-fluorinated analogs (e.g., 2,2-dimethylpiperidine HCl) to isolate the role of fluorine substituents. Use LC-MS to identify degradation products .

- Contradiction Mitigation : Replicate conflicting studies with standardized buffers (e.g., phosphate vs. Tris) to assess methodological variability. Report deviations in ionic strength and temperature .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Q. Methodological Guidance :

- NMR Analysis :

- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). Fluorine atoms deshield adjacent protons, causing splitting patterns .

- ¹⁹F NMR : Confirm difluoro substitution (δ -120 to -150 ppm for CF₂ groups) and assess symmetry .

- Mass Spectrometry : Use ESI-TOF to verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺). Match calculated vs. observed m/z values (e.g., ±0.002 Da tolerance) .

- Elemental Analysis : Validate C, H, N, and Cl content (deviation <0.4% for theoretical values) .

Advanced: How do the difluoro substituents influence catalytic applications compared to non-fluorinated analogs?

Q. Methodological Guidance :

- Electronic Effects : Fluorine’s electronegativity increases the compound’s Lewis acidity, enhancing coordination with transition metals (e.g., Pd, Ru). Compare catalytic turnover rates in cross-coupling reactions using fluorinated vs. non-fluorinated ligands .

- Steric Considerations : The 2,2-dimethyl group restricts conformational flexibility, favoring selective metal binding. Use X-ray crystallography to confirm ligand-metal geometries .

- Case Study : In Suzuki-Miyaura reactions, fluorinated piperidines improve catalyst stability but may reduce activity in polar protic solvents. Optimize solvent systems (e.g., DMF/water mixtures) .

Safety: What protocols are critical for handling this compound in high-temperature reactions?

Q. Methodological Guidance :

- Thermal Stability : Avoid temperatures >80°C to prevent decomposition. Conduct DSC/TGA analysis to identify exothermic peaks .

- Ventilation : Use fume hoods with ≥100 ft/min airflow. Monitor vapor pressure (estimated 0.1–1 mmHg at 25°C) to assess inhalation risks .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Methodological Guidance :

- Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., cytochrome P450). Fluorine atoms may form halogen bonds with active-site residues .

- QSAR Models : Train models on fluorinated piperidine datasets to predict logP (lipophilicity) and bioavailability. Validate with in vitro assays (e.g., hepatic microsomal stability) .

- Contradiction Analysis : Cross-validate computational predictions with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.